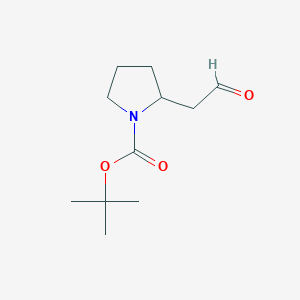

![molecular formula C10H10N2O2S B177485 3-氨基-4,6-二甲基噻吩[2,3-b]吡啶-2-羧酸 CAS No. 58327-76-7](/img/structure/B177485.png)

3-氨基-4,6-二甲基噻吩[2,3-b]吡啶-2-羧酸

描述

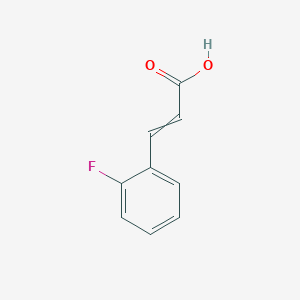

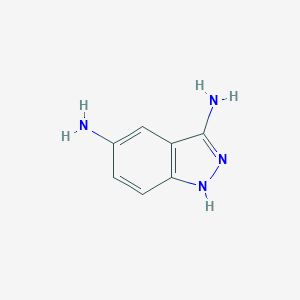

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound . It is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl .

Synthesis Analysis

The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base . This reaction yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .Molecular Structure Analysis

The molecular structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is characterized by a thieno[2,3-b]pyridine ring system . This compound has been used as a versatile precursor to prepare several heterocyclic compounds .Chemical Reactions Analysis

The 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems . It has been used to synthesize several azodyes and several biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid include a molecular weight of 223.28 . It is a solid at room temperature . The storage temperature is between 2 and 8 degrees Celsius .科学研究应用

合成和环化反应

3-氨基-4,6-二甲基噻吩[2,3-b]吡啶-2-羧酸及其衍生物主要用于合成各种杂环化合物。例如,该化合物的酸酯已被用于合成N-(噻吩[2,3-b]吡啶-3-基)氰乙酰胺,从而形成不同的杂环化产物,包括二吡啶和具有潜在生物活性的吡啶(Chigorina, Bespalov & Dotsenko, 2019)。类似地,该化合物的羧肼衍生物与查尔酮和曼尼希碱衍生物发生的反应导致了各种吡唑-1-基酰衍生物的生成(Ho, 1999)。

新型杂环化合物的开发

该化合物是开发新型杂环化合物的关键前体。例如,它与乙二胺和二硫化碳的反应导致了含有噻吩[2,3-b]吡啶基团的新型杂环化合物的形成,这些化合物进一步被用于抗微生物和抗真菌活性的测试(El-Essawy et al., 2010)。此外,该化合物与二硫化碳和其他试剂的反应导致了各种吡啶噻吩嘧啶和相关化合物的合成,展示了其在杂环化学中的多功能性(Bakhite et al., 2000)。

噻吩基噻吩[2,3-b]吡啶化合物的合成

该化合物已被用于合成噻吩基噻吩[2,3-b]吡啶衍生物,展示了其在创建复杂分子结构中的实用性(Bakhite et al., 2004)。

抗过敏活性

通过各种反应合成的3-氨基噻吩[2,3-b]吡啶-2-羧酸衍生物中的一些已显示出抗过敏活性,表明其具有潜在的治疗应用(Wagner et al., 1993)。

解毒剂化合物的开发

该化合物还被用于合成具有潜在除草剂解毒效果的1'-螺环化合物,突显了其在环境化学中的应用(Dotsenko et al., 2020)。

组合化学

在组合化学中,该化合物的衍生物已被包括在一系列融合的吡啶-4-羧酸中,展示了其在新化学实体的发现和开发中的作用(Volochnyuk et al., 2010)。

安全和危害

The safety data sheet (SDS) for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14/h3H,11H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDJIMYHPMEMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350235 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

CAS RN |

58327-76-7 | |

| Record name | 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533S47APHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)

![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)